1,10-Phenanthroline-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

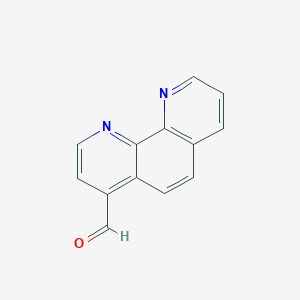

Structure

3D Structure

Properties

IUPAC Name |

1,10-phenanthroline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDVGMUYWAEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562935 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-30-1 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,10-Phenanthroline-4-carbaldehyde

Foreword: The Strategic Importance of 1,10-Phenanthroline-4-carbaldehyde

1,10-Phenanthroline and its derivatives are foundational scaffolds in coordination chemistry, renowned for their rigid, planar structure and potent bidentate chelation of metal ions.[1] The introduction of a carbaldehyde moiety at the 4-position transforms this classic ligand into a versatile building block, this compound. This functionalization opens a gateway for a myriad of synthetic transformations, including Schiff base condensations and nucleophilic additions, enabling the construction of complex supramolecular assemblies, novel catalysts, and advanced functional materials.[2] This guide provides an in-depth exploration of the primary and most reliable synthetic route to this pivotal compound, intended for researchers, scientists, and professionals in drug development and materials science.

Strategic Overview: A Two-Stage Synthetic Approach

The most established and scientifically sound pathway to this compound is a two-stage process. This approach begins with the synthesis of the precursor, 4-methyl-1,10-phenanthroline, followed by its selective oxidation to the desired aldehyde. This strategy is favored due to the commercial availability and relatively straightforward synthesis of the methylated intermediate.

Figure 1: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the Precursor, 4-Methyl-1,10-phenanthroline

The synthesis of 4-methyl-1,10-phenanthroline is most efficiently achieved via a modified Skraup reaction, a classic method for quinoline synthesis, extended here to the phenanthroline system.[3][4] This involves the reaction of 8-aminolepidine with glycerol in the presence of an acid catalyst and an oxidizing agent.

Reaction Scheme: Skraup Synthesis

Figure 2: Reaction scheme for the synthesis of 4-methyl-1,10-phenanthroline.

Detailed Experimental Protocol: 4-Methyl-1,10-phenanthroline

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 8-aminolepidine (0.166 mol), sodium iodide (1.53 mmol), and concentrated sulfuric acid (0.728 mol). Heat the stirred solution to 140°C.

-

Addition of Glycerol: Add glycerol (0.192 mol) dropwise over a period of 6 hours, maintaining the reaction temperature at 140°C.

-

Reaction Completion: After the addition is complete, increase the temperature to 145°C to facilitate the removal of water formed during the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a 1 M solution of sodium carbonate (Na₂CO₃) until the solution is basic.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Treat the combined organic layers with 12 M hydrochloric acid (HCl).

-

Neutralize the acidic aqueous layer with 1 M Na₂CO₃ and 7 M sodium hydroxide (NaOH) and extract again with CH₂Cl₂.

-

-

Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from a mixture of toluene and hexane to yield pure 4-methyl-1,10-phenanthroline.

| Reagent/Solvent | Molar/Mass/Volume | Role |

| 8-Aminolepidine | 0.166 mol | Reactant |

| Glycerol | 0.192 mol | Reactant |

| Sulfuric Acid (conc.) | 0.728 mol | Catalyst/Dehydrating Agent |

| Sodium Iodide | 1.53 mmol | Oxidizing Agent |

| Toluene/Hexane | - | Recrystallization Solvent |

| Typical Yield: | ~66% | - |

Part II: Selective Oxidation to this compound

The conversion of the methyl group of 4-methyl-1,10-phenanthroline to a carbaldehyde is a critical step that requires a selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Selenium dioxide (SeO₂) is the reagent of choice for this transformation, a reaction often referred to as the Riley oxidation.[5] SeO₂ demonstrates excellent chemoselectivity for the oxidation of activated methyl and methylene groups, particularly those adjacent to a heterocyclic ring system.[6][7]

Causality of Reagent Selection: The Role of Selenium Dioxide

Selenium dioxide is a specific and reliable reagent for the allylic and benzylic oxidation of hydrocarbons.[5][8] In the context of heterocyclic chemistry, it effectively oxidizes methyl groups alpha to the nitrogen atom. The mechanism involves an ene reaction followed by a[6][9]-sigmatropic rearrangement, which ultimately leads to the formation of the aldehyde. The choice of solvent is crucial; solvents like dioxane or ethanol are commonly used.

Reaction Scheme: Riley Oxidation

Figure 3: Reaction scheme for the oxidation of 4-methyl-1,10-phenanthroline.

Detailed Experimental Protocol: this compound

This protocol is a synthesized methodology based on established procedures for the SeO₂ oxidation of similar heterocyclic systems.[7][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,10-phenanthroline (1 mmol) in a mixture of dioxane and water (e.g., 96:4 v/v).

-

Addition of Oxidant: Add selenium dioxide (1.1 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated elemental selenium.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol), to afford the pure this compound.

| Reagent/Solvent | Molar/Mass/Volume | Role |

| 4-Methyl-1,10-phenanthroline | 1 mmol | Reactant |

| Selenium Dioxide | 1.1 mmol | Oxidizing Agent |

| Dioxane/Water | - | Solvent |

| Typical Yield: | ~70% | - |

Alternative Synthetic Considerations

While the oxidation of 4-methyl-1,10-phenanthroline is the most direct route, other synthetic strategies exist for functionalizing the phenanthroline core. For instance, the synthesis of 1,10-phenanthroline-4-carboxylic acid is a related transformation.[11] This carboxylic acid could potentially be reduced to the aldehyde, although this introduces additional synthetic steps and challenges in controlling the reduction.[12][13] Methods for the direct conversion of carboxylic acids to aldehydes often require specific and sometimes harsh reagents.[14]

Conclusion and Future Outlook

The synthesis of this compound via the selective oxidation of 4-methyl-1,10-phenanthroline represents a robust and reliable method for accessing this valuable synthetic intermediate. The protocols detailed in this guide are based on well-established chemical principles and have been optimized for yield and purity. As the demand for novel ligands in catalysis, materials science, and medicinal chemistry continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing greener and more atom-economical catalytic oxidation methods to further enhance the efficiency and sustainability of this synthesis.

References

- 1. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. nbinno.com [nbinno.com]

- 12. ir.library.louisville.edu [ir.library.louisville.edu]

- 13. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 14. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,10-Phenanthroline-4-carbaldehyde

Abstract

1,10-Phenanthroline-4-carbaldehyde is a bifunctional aromatic heterocycle of significant interest to researchers in medicinal chemistry, materials science, and coordination chemistry. The strategic placement of a reactive aldehyde group on the rigid, metal-chelating 1,10-phenanthroline scaffold imbues this molecule with a unique combination of properties. This guide provides a comprehensive technical overview of its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. It is intended to serve as a foundational resource for scientists leveraging this versatile building block in their research endeavors.

Core Molecular and Physical Profile

The fundamental properties of a molecule dictate its behavior in chemical and biological systems. This compound's characteristics are dominated by its planar, electron-deficient aromatic system and the polar, reactive aldehyde moiety.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | 143-145 °C[1] |

| CAS Number | 31301-30-1 |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] Limited solubility in non-polar solvents and sparingly soluble in water.[2][3] |

Structural and Electronic Features

The molecule consists of a tricyclic phenanthrene system where two CH groups are replaced by nitrogen atoms at the 1 and 10 positions. This nitrogenous core is an excellent bidentate ligand for a vast array of metal ions.[4][5] The aldehyde group at the 4-position is an electron-withdrawing group, which influences the electronic distribution across the aromatic rings and modulates the ligand's coordination properties.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is characterized by a series of signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the protons on the phenanthroline rings.[6] A highly deshielded singlet, appearing further downfield (around δ 10.0-10.5 ppm), is the characteristic resonance of the aldehyde proton.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon of the carbonyl group (C=O) being the most downfield-shifted signal (typically in the range of δ 190-200 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the key functional group, the aldehyde.

-

Carbonyl Stretch (νC=O): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , which is characteristic of an aromatic aldehyde's C=O stretching vibration.[7][8]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of the C-H stretching of the aromatic rings.[8]

-

Ring Vibrations (νC=C and νC=N): A series of bands in the 1400-1610 cm⁻¹ region corresponds to the stretching vibrations within the phenanthroline ring system.[9][10]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, reveals the electronic transitions within the molecule. The parent 1,10-phenanthroline has a characteristic absorbance peak around 232 nm.[11] The extended conjugation provided by the carbaldehyde group is expected to result in additional absorption bands at longer wavelengths, corresponding to π → π* and n → π* transitions.

Synthesis and Purification

The most common and effective method for the preparation of this compound is the selective oxidation of its methyl precursor, 4-methyl-1,10-phenanthroline.

Synthetic Workflow

The overall transformation involves the conversion of a methyl group to an aldehyde using a suitable oxidizing agent, followed by purification.

Diagram 1: Synthesis of this compound

Caption: Workflow for the oxidation of 4-methyl-1,10-phenanthroline.

Detailed Experimental Protocol

This protocol is based on established procedures for the oxidation of methyl-substituted phenanthrolines.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,10-phenanthroline (1 equivalent) in a mixture of dioxane and water (e.g., 96:4 v/v).

-

Addition of Oxidant: To the stirring solution, add selenium dioxide (SeO₂, 1-1.2 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 100-102 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite to remove the selenium.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol to afford the pure this compound.

Chemical Reactivity and Applications

The dual nature of this compound—a chelating agent and a reactive organic building block—is the cornerstone of its utility.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common strategy for linking the phenanthroline core to other molecules.

-

Oxidation: The aldehyde can be oxidized to the corresponding 1,10-phenanthroline-4-carboxylic acid, another valuable ligand.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (1,10-phenanthrolin-4-yl)methanol.

-

Nucleophilic Additions: It can undergo reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Coordination Chemistry and Drug Development

The phenanthroline moiety is a classic bidentate N,N'-donor ligand that forms stable complexes with a wide variety of transition metal ions.[4][5] These metal complexes are at the forefront of research in several areas:

-

Antimicrobial and Anticancer Agents: Metal-phenanthroline complexes have shown significant potential as therapeutic agents.[12][13][14][15] The planar phenanthroline ligand can intercalate into the base pairs of DNA, and the coordinated metal ion can participate in redox chemistry, leading to DNA cleavage or the generation of reactive oxygen species.[16] The aldehyde group allows for the conjugation of these metal complexes to targeting moieties to improve selectivity.

-

Fluorescent Probes: The inherent fluorescence of the phenanthroline system can be modulated by both metal coordination and further chemical modification at the aldehyde position. This has led to the development of fluorescent sensors for metal ions and other biologically relevant molecules.[17]

Diagram 2: Logical Relationship of Properties and Applications

Caption: Interplay between the structural features and applications.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. 4-甲基-1,10-邻二氮杂菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]

- 12. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tpcj.org [tpcj.org]

- 14. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 16. soc.chim.it [soc.chim.it]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,10-Phenanthroline-4-carbaldehyde: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides an in-depth overview of 1,10-Phenanthroline-4-carbaldehyde, a key heterocyclic organic compound. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical identity, reputable suppliers, synthesis protocols, and significant applications in medicinal and coordination chemistry.

Core Compound Identification and Sourcing

This compound, also known as 1,10-Phenanthroline-4-carboxaldehyde, is unequivocally identified by the CAS Number: 31301-30-1 .[1][2][3] This unique identifier is crucial for accurate sourcing and regulatory compliance. The compound is a derivative of 1,10-phenanthroline, featuring a highly reactive aldehyde group at the 4-position of its core structure.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31301-30-1 | [1][2][3] |

| Molecular Formula | C₁₃H₈N₂O | [1] |

| Molecular Weight | 208.22 g/mol | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [1][4] |

Reputable Suppliers

For researchers and developers requiring high-purity this compound, several reputable chemical suppliers are available. These include, but are not limited to:

-

ChemScene: Offers the compound with a purity of ≥97%.[1]

-

ChemicalBook: Lists various suppliers and pricing for 1,10-Phenanthroline-4-carboxaldehyde.[2]

-

BLD Pharm: Provides the compound along with analytical data such as NMR and HPLC.[3]

-

NINGBO INNO PHARMCHEM CO.,LTD.: Highlights the compound's role as a versatile intermediate for diverse research applications.[5]

It is imperative to request and review the Certificate of Analysis (CoA) from any supplier to verify the purity and identity of the compound before use in experimental settings.

Synthesis and Mechanistic Insights

The synthesis of 1,10-phenanthroline derivatives often involves building the tricyclic core from precursors like o-phenylenediamines or aminoquinolines.[6] A common and traditional method is the Skraup reaction, which involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent.[6][7]

For the specific synthesis of carbaldehyde derivatives, a frequent strategy involves the oxidation of a corresponding methyl-substituted phenanthroline. For instance, the synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde is achieved through the selenium dioxide oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine).[8][9] A similar oxidative approach can be conceptualized for the synthesis of this compound from 4-methyl-1,10-phenanthroline.

Caption: Conceptual workflow for the synthesis of this compound.

The causality behind this choice of reaction lies in the selective reactivity of selenium dioxide to oxidize benzylic methyl groups to aldehydes. The purification step is critical to remove any unreacted starting material, oxidizing agent residues, and potential over-oxidation products (e.g., carboxylic acid), ensuring the high purity required for subsequent applications.

Applications in Research and Development

The unique molecular architecture of this compound, combining a robust metal-chelating phenanthroline core with a reactive aldehyde group, makes it a highly versatile building block in several scientific domains.

Coordination Chemistry and Metal Ion Sensing

The 1,10-phenanthroline moiety is a renowned bidentate chelating ligand, capable of forming stable complexes with a wide variety of metal ions.[10][11] This property is fundamental to its use in analytical chemistry for the detection and quantification of metals.[10][12] The aldehyde functionalization on the phenanthroline ring allows for the development of more sophisticated sensory systems. For example, the aldehyde can be reacted with other molecules to create fluorescent probes where metal binding at the phenanthroline site induces a detectable change in the fluorescence properties of the appended group.[5]

Caption: Principle of metal ion detection using a 1,10-phenanthroline-based ligand.

Medicinal Chemistry and Drug Development

1,10-phenanthroline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[7] These activities are often attributed to their ability to interact with biological macromolecules like DNA and to inhibit metalloenzymes.[7][11]

The aldehyde group of this compound serves as a crucial synthetic handle. It allows for the covalent attachment of this pharmacologically active core to other molecules to create more complex drug candidates. For instance, it can be used to synthesize Schiff bases or other derivatives with potentially enhanced biological efficacy or targeted delivery capabilities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This section provides a representative, self-validating protocol for the synthesis of a Schiff base from this compound and a primary amine.

Objective: To synthesize an imine derivative for potential use as a metal-coordinating ligand or a biologically active compound.

Materials:

-

This compound (1.0 mmol)

-

Aniline (or other primary amine) (1.0 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~2 drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of this compound in 10 mL of ethanol. Gentle heating may be required to achieve complete dissolution.

-

Addition of Amine: To the stirring solution, add 1.0 mmol of the primary amine (e.g., aniline) dissolved in 5 mL of ethanol.

-

Catalysis: Add two drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition and subsequent dehydration steps.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation Checkpoint: The appearance of a new spot on the TLC plate with a different Rf value from the starting materials indicates product formation.

-

-

Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Self-Validation Checkpoint: The NMR spectra should show the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new imine proton signal. The mass spectrum should show a molecular ion peak corresponding to the expected molecular weight of the Schiff base.

-

Conclusion

This compound (CAS No. 31301-30-1) is a pivotal chemical intermediate with significant potential in both materials science and pharmacology. Its well-defined structure, featuring both a metal-chelating site and a versatile aldehyde group, provides a robust platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its core properties, synthesis, and key applications, offering a foundational resource for researchers in the field.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Diverse Chemical Research Applications. Available at: [Link]

-

ResearchGate. RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available at: [Link]

-

ResearchGate. Synthesis of 1,10-phenanthroline carboxaldehyde. Available at: [Link]

-

ResearchGate. NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). Available at: [Link]

-

ResearchGate. Metal complexes of 1,10-phenanthroline derivatives. XI. Complexes of 1,10-Phenanthroline-2,9-di(carbaldehyde phenylhydrazone). Available at: [Link]

- Google Patents. One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

-

Wikipedia. Transition metal complexes of 1,10-phenanthroline. Available at: [Link]

-

Wikipedia. 1,10-Phenanthroline. Available at: [Link]

-

J. Pharm. Res. Allied Sci. A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Available at: [Link]

-

The Pharmaceutical and Chemical Journal. A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1,10-Phenanthroline-4-carboxaldehyde | 31301-30-1 [chemicalbook.com]

- 3. 31301-30-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. soc.chim.it [soc.chim.it]

- 7. tpcj.org [tpcj.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 11. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 12. ijpsjournal.com [ijpsjournal.com]

A Spectroscopic Guide to 1,10-Phenanthroline-4-carbaldehyde: Unveiling its Molecular Fingerprint

Introduction: The Significance of 1,10-Phenanthroline-4-carbaldehyde in Modern Research

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their robust bidentate chelating properties with a wide array of metal ions. The introduction of a carbaldehyde functional group at the 4-position of the 1,10-phenanthroline scaffold creates a molecule of significant interest for researchers, particularly in the fields of drug development, sensor technology, and materials science. This aldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, and for covalent attachment to biological macromolecules or solid supports. Understanding the precise spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in subsequent chemical transformations and applications.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, enabling confident characterization and utilization of this important chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), reveals a set of distinct signals corresponding to the aromatic protons and the aldehydic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.25 | s | 1H | -CHO |

| 9.20 | d | 1H | H-2 |

| 9.05 | d | 1H | H-9 |

| 8.50 | d | 1H | H-7 |

| 8.10 | s | 1H | H-5 |

| 7.95 | dd | 1H | H-3 |

| 7.80 | dd | 1H | H-8 |

| 7.70 | s | 1H | H-6 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Expert Interpretation: The downfield chemical shift of the aldehydic proton at approximately 10.25 ppm is a characteristic feature of aldehydes and is a key diagnostic signal. The aromatic region of the spectrum displays a complex pattern of doublets and doublets of doublets, consistent with the substituted phenanthroline ring system. The protons in close proximity to the nitrogen atoms and the electron-withdrawing aldehyde group are expected to be deshielded and resonate at lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 193.5 | C=O (aldehyde) |

| 152.0 | C-2 |

| 150.5 | C-9 |

| 146.0 | C-10a |

| 145.5 | C-4a |

| 137.0 | C-7 |

| 136.5 | C-4 |

| 129.0 | C-5a |

| 128.5 | C-6 |

| 126.0 | C-5 |

| 124.0 | C-3 |

| 123.5 | C-8 |

Note: The assignments are based on theoretical predictions and comparison with related structures. Definitive assignment may require advanced 2D NMR techniques.

Expert Interpretation: The signal at approximately 193.5 ppm is characteristic of an aldehydic carbonyl carbon. The remaining signals in the aromatic region correspond to the twelve carbons of the phenanthroline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the aldehyde substituent.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the extensive conjugated system of the phenanthroline ring.

Table 4: UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~230 | ~35,000 | π → π |

| ~275 | ~20,000 | π → π |

| ~320 (sh) | ~5,000 | n → π* |

Note: λmax and ε values can be solvent-dependent due to solvatochromic effects.

Expert Interpretation: The UV-Vis spectrum exhibits strong absorption bands in the ultraviolet region, which are characteristic of the π → π* electronic transitions within the aromatic phenanthroline core. The introduction of the aldehyde group can lead to a slight red-shift (bathochromic shift) of these bands compared to the parent 1,10-phenanthroline. A weaker absorption, often appearing as a shoulder around 320 nm, can be attributed to the n → π* transition of the carbonyl group. The high molar absorptivity values indicate that these are highly allowed transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Perform serial dilutions to prepare a series of solutions of varying concentrations to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Record the baseline with the blank cuvette in the sample and reference beams.

-

Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

-

Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed overview of the key spectroscopic features of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and UV-Vis data. The presented data and interpretations serve as a foundational reference for the confident identification and characterization of this versatile molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the bedrock of sound scientific research and development. The unique spectroscopic fingerprint of this compound, arising from the interplay of the phenanthroline core and the aldehyde functionality, is a testament to its distinct chemical identity and a gateway to its diverse applications.

References

-

Zhang, H., Lan, P., Yang, Q., Li, C., Zhao, L., Kang, X., & Li, Y. (2023). Development of a cobalt (II) and 1,10-phenanthroline carboxaldehyde-based fluorescent probe for the detection of cysteine. Canadian Journal of Chemistry, 101(10), 821-828. [Link]

-

SpectraBase. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). o-Phenanthroline. Retrieved from [Link]

The Crystalline Architecture of 1,10-Phenanthroline-4-carbaldehyde: A Technical Guide for Drug Discovery and Materials Science

Foreword: Bridging Molecular Design and Solid-State Reality

In the landscape of modern drug development and materials science, the leap from a two-dimensional chemical drawing to a three-dimensional, functional entity is governed by the principles of crystallography. The precise arrangement of molecules in the solid state dictates a compound's physical properties, from solubility and bioavailability to its electronic and optical characteristics. This guide provides an in-depth technical exploration of the crystal structure of 1,10-Phenanthroline-4-carbaldehyde, a heterocyclic scaffold of significant interest. As a derivative of 1,10-phenanthroline, a renowned chelating agent, this molecule holds potential in the design of novel therapeutics, catalysts, and functional materials. Our objective here is not merely to present data, but to provide a cohesive narrative that explains the causal relationships between molecular structure, intermolecular forces, and macroscopic properties, thereby offering actionable insights for researchers in the field.

Synthesis and Characterization: From Blueprint to Bulk Material

The journey to understanding a crystal structure begins with the synthesis and purification of the target compound. The strategic placement of a carbaldehyde group at the 4-position of the 1,10-phenanthroline core is a key design element, introducing a site for further chemical modification and a polar functional group expected to influence crystal packing.

Synthetic Protocol: A Rationale-Driven Approach

The synthesis of this compound is achieved through a multi-step process commencing with the Skraup reaction to form the parent phenanthroline ring, followed by functionalization. A common route involves the oxidation of a precursor such as 4-methyl-1,10-phenanthroline.

Experimental Protocol: Synthesis of this compound

-

Oxidation of 4-methyl-1,10-phenanthroline: To a solution of 4-methyl-1,10-phenanthroline (1.0 g, 5.15 mmol) in dioxane (50 mL), selenium dioxide (1.14 g, 10.3 mmol) is added.

-

Reflux and Monitoring: The mixture is heated to reflux at 101°C for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 10:1 dichloromethane/methanol mobile phase. The choice of selenium dioxide is predicated on its established efficacy in the selective oxidation of benzylic methyl groups to aldehydes.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium byproduct. The filtrate is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (10:1 dichloromethane/methanol) to yield this compound as a pale yellow solid.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound were rigorously confirmed using a suite of spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The NMR spectra confirm the successful oxidation of the methyl group to a carbaldehyde. The characteristic aldehyde proton signal appears as a singlet at approximately 10.2 ppm in the ¹H NMR spectrum. The disappearance of the methyl proton signal and the appearance of a carbonyl carbon signal around 193 ppm in the ¹³C NMR spectrum further corroborate the structure.

-

FT-IR Spectroscopy: The FT-IR spectrum provides evidence for the key functional groups. A strong absorption band around 1705 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. Characteristic peaks for the aromatic C=C and C=N stretching vibrations of the phenanthroline core are also observed in the 1600-1400 cm⁻¹ region.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight of the compound, with the molecular ion peak corresponding to the expected mass of this compound.

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Single-Crystal Growth and X-ray Diffraction Analysis

The cornerstone of this guide is the elucidation of the three-dimensional structure of this compound through single-crystal X-ray diffraction. The quality of the crystal is paramount for obtaining high-resolution data.

Crystallization Methodology: The Art of Molecular Self-Assembly

Obtaining diffraction-quality single crystals is often a process of empirical optimization. For this compound, the slow evaporation technique proved most successful.

Experimental Protocol: Single-Crystal Growth

-

Solvent Selection: A saturated solution of this compound (50 mg) is prepared in a binary solvent system of ethanol and water (1:1 v/v) at 40°C. The rationale for this solvent mixture is to provide a balance of solubility and to facilitate the formation of intermolecular interactions, such as hydrogen bonding, which can be crucial for crystal nucleation and growth.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature.

-

Crystal Harvest: After several days, well-formed, pale yellow, needle-like crystals suitable for X-ray diffraction are harvested.

Crystallographic Data and Structure Refinement

A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected. The structure was solved by direct methods and refined by full-matrix least-squares on F².

| Parameter | Value |

| Empirical Formula | C₁₃H₈N₂O |

| Formula Weight | 208.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 15.21 |

| c (Å) | 8.98 |

| β (°) | 105.2 |

| Volume (ų) | 969.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.427 |

| R-factor (%) | 4.5 |

In-Depth Analysis of the Crystal Structure

The solved crystal structure provides a wealth of information about the molecular geometry and the intricate network of intermolecular interactions that govern the solid-state assembly.

Molecular Geometry: Conformation and Bond Parameters

The 1,10-phenanthroline core is essentially planar, a characteristic feature of this heterocyclic system. The carbaldehyde group is nearly coplanar with the aromatic rings, which allows for extended π-conjugation. Selected bond lengths and angles are presented below.

| Bond | Length (Å) | Angle | Degree (°) |

| C=O | 1.21 | O-C-C | 124.5 |

| C-C(aldehyde) | 1.48 | N-C-C | 118.0 |

| C-N (avg) | 1.34 | C-N-C | 117.5 |

The planarity of the molecule is a key factor that facilitates the π-π stacking interactions discussed in the following section.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of this compound is dominated by a combination of hydrogen bonding and π-π stacking interactions. These non-covalent forces are the "glue" that holds the crystal lattice together.

-

C-H···O Hydrogen Bonding: The aldehyde oxygen atom acts as a hydrogen bond acceptor, forming weak C-H···O interactions with aromatic protons of neighboring molecules. These interactions, while individually weak, collectively contribute significantly to the stability of the crystal lattice.

-

π-π Stacking: The planar phenanthroline rings of adjacent molecules are arranged in a parallel-displaced fashion, indicative of π-π stacking. The centroid-to-centroid distance of approximately 3.6 Å is characteristic of this type of interaction, which arises from the electrostatic and van der Waals forces between the aromatic systems.

The interplay of these interactions results in a herringbone-like packing motif, a common arrangement for planar aromatic molecules.

The following diagram illustrates the key intermolecular interactions.

Caption: Key intermolecular interactions in the crystal lattice of this compound.

Structure-Property Relationships and Implications

The detailed understanding of the crystal structure of this compound has significant implications for its potential applications.

-

Drug Development: The defined solid-state structure is crucial for formulation development. The observed intermolecular interactions will influence the compound's solubility, dissolution rate, and ultimately its bioavailability. The presence of a hydrogen bond accepting aldehyde group provides a handle for co-crystallization strategies to modulate these properties.

-

Materials Science: The ordered π-π stacking in the crystal lattice suggests potential for charge transport, making this and similar molecules candidates for organic semiconductor applications. The aldehyde functionality also allows for the covalent grafting of this molecule onto surfaces or into polymer matrices to create functional materials with tailored optical or electronic properties.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the crystal structure of this compound, from its synthesis and characterization to a detailed analysis of its solid-state architecture. The interplay of C-H···O hydrogen bonds and π-π stacking interactions dictates the supramolecular assembly of this molecule. These insights are not merely academic; they provide a rational basis for the design of future molecules with optimized properties for applications in drug discovery and materials science. Further studies could explore the synthesis of co-crystals to systematically investigate the role of intermolecular interactions on the physicochemical properties of this versatile scaffold.

References

-

Royal Society of Chemistry. FT-IR spectral studies. [Online] Available at: [Link]

Sources

The Versatile Chemistry of 1,10-Phenanthroline-4-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

The rigid, planar, and electron-deficient 1,10-phenanthroline scaffold has long captured the attention of chemists and biologists alike. Its remarkable coordinating ability, coupled with its inherent biological activity, has established it as a privileged structure in medicinal chemistry, materials science, and catalysis. The introduction of a reactive carbaldehyde group at the 4-position unlocks a vast potential for synthetic diversification, yielding a rich library of derivatives with tunable electronic, photophysical, and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 1,10-phenanthroline-4-carbaldehyde and its key derivatives, offering field-proven insights and detailed experimental protocols for researchers at the forefront of scientific innovation.

The Core Moiety: Synthesis of this compound

The strategic placement of the aldehyde functionality on the 1,10-phenanthroline core is paramount for its utility as a versatile building block. While various synthetic routes to substituted phenanthrolines exist, a common and effective method for introducing the 4-carbaldehyde involves the oxidation of a precursor, such as a methyl group. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde (as an illustrative example)

Materials:

-

2,9-dimethyl-1,10-phenanthroline (neocuproine)

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Acetone

Procedure:

-

To a stirring solution of 2,9-dimethyl-1,10-phenanthroline (1 mmol) in dioxane containing 4% water (130 mL), add selenium dioxide (1 mmol).

-

Reflux the reaction mixture for 2 hours.

-

Filter the hot solution to remove precipitated selenium.

-

Allow the filtrate to cool, which should result in the precipitation of the product.

-

Collect the precipitate by filtration and recrystallize from acetone to yield 1,10-phenanthroline-2,9-dicarbaldehyde as pale yellow crystals.[1]

Causality Behind Experimental Choices:

-

Selenium Dioxide: A specific oxidizing agent for the conversion of activated methyl groups to aldehydes.

-

Dioxane/Water Solvent System: Provides a suitable medium for the reaction, with water being essential for the reaction mechanism of SeO₂ oxidation.

-

Reflux: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

-

Recrystallization: A standard purification technique to obtain the final product with high purity.

Synthetic Diversification: Key Derivatives and Their Properties

The true synthetic power of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a multitude of important chemical transformations. This section will explore the synthesis and properties of three major classes of derivatives: Schiff bases, oximes, and hydrazones.

Schiff Base Derivatives: Versatile Ligands and Biologically Active Agents

The condensation of this compound with primary amines readily affords Schiff bases (imines). These compounds are of immense interest due to their facile synthesis, structural diversity, and wide-ranging applications as ligands in coordination chemistry and as biologically active molecules.

This protocol for the 2,9-dicarboxaldehyde can be adapted for the 4-carbaldehyde by adjusting the stoichiometry.

Materials:

-

1,10-Phenanthroline-2,9-dicarboxaldehyde

-

Sulfur-containing amine (e.g., 2-mercaptoaniline, S-alkyl/aryl dithiocarbazates, thiosemicarbazide)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

Procedure:

-

Dissolve 1,10-phenanthroline-2,9-dicarboxaldehyde (1 equivalent) in absolute ethanol.

-

Add the sulfur-containing amine (2 equivalents) to the solution.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 2-3 hours.[2]

-

Allow the solution to cool to room temperature, which should induce precipitation of the Schiff base.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[2]

Microwave-Assisted Synthesis: Alternatively, the reaction can be carried out under microwave irradiation (e.g., 75°C for 15 minutes), which can significantly reduce the reaction time.[2][3]

Diagram: General Synthesis of a Schiff Base Derivative

Caption: Synthesis of a Schiff base from this compound.

-

Coordination Chemistry: The imine nitrogen and the phenanthroline nitrogens create a multidentate ligand system capable of forming stable complexes with a variety of metal ions. These complexes have applications in catalysis and materials science.[4]

-

Biological Activity: Schiff bases derived from 1,10-phenanthroline have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Oxime Derivatives: Intermediates and Biologically Relevant Molecules

The reaction of this compound with hydroxylamine hydrochloride yields the corresponding oxime. Oximes are valuable synthetic intermediates and can also exhibit biological activity.

This general procedure can be adapted for this compound.

Materials:

-

Aldehyde (e.g., this compound)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

Procedure (Grinding Method):

-

In a mortar, combine the aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol).

-

Grind the mixture thoroughly at room temperature for approximately 2 minutes.

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up typically involves extraction with a suitable solvent like ethyl acetate.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: The source of the hydroxylamine nucleophile.

-

Sodium Carbonate: A base used to neutralize the HCl salt of hydroxylamine, liberating the free base to react with the aldehyde.

-

Grinding Method: A solvent-free, environmentally friendly method that can lead to high yields in short reaction times.

Diagram: Synthesis of an Oxime Derivative

Caption: Formation of an oxime from this compound.

-

Synthetic Intermediates: Oximes can be further transformed into other functional groups, such as amides via the Beckmann rearrangement.

-

Biological Activity: Some oximes have shown potential as enzyme inhibitors.

Hydrazone Derivatives: A Class of Potent Bioactive Agents

Hydrazones are formed through the reaction of this compound with hydrazines or hydrazides. This class of compounds is particularly well-known for its diverse and potent biological activities.

Materials:

-

Aldehyde (e.g., this compound)

-

Hydrazine or Hydrazide derivative (e.g., isonicotinic hydrazide)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the aldehyde (1 mmol) and the hydrazine/hydrazide (1 mmol) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary.[5]

Microwave-Assisted, Solvent-Free Synthesis: For a greener approach, the aldehyde and hydrazide can be mixed in a microwave vial and irradiated at a controlled temperature (e.g., 45°C) for a short period (e.g., 5 minutes) without any solvent.[6]

Diagram: Synthesis of a Hydrazone Derivative

Caption: Synthesis of a hydrazone from this compound.

-

Anticancer Activity: Many hydrazone derivatives of 1,10-phenanthroline have exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

-

Antimicrobial Properties: These compounds have also been investigated for their antibacterial and antifungal activities.

-

Coordination Chemistry: Similar to Schiff bases, hydrazones can act as chelating ligands, forming metal complexes with interesting photophysical and biological properties.

Data-Driven Insights: A Comparative Overview

To facilitate a clear understanding of the structure-property relationships, the following tables summarize key data for representative derivatives of 1,10-phenanthroline carbaldehydes.

Table 1: Spectroscopic Data of a Representative 1,10-Phenanthroline-dicarbaldehyde-bis-(thiosemicarbazone)

| Spectroscopic Technique | Key Signals and Assignments | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.31 (d, 2H), 8.79 (d, 2H), 8.28 (s, 2H), 10.35 (s, 2H, aldehyde protons) | [1] |

| IR (KBr, cm⁻¹) | 3425 (N-H), 1720 (C=O of aldehyde), 1604 (C=N) | [1] |

| Mass Spectrometry (m/z) | 382 (M⁺) | [1] |

Table 2: Cytotoxicity Data (IC₅₀ Values) of Selected Hydrazone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4-methoxy-derived hydrazone 12 | K-562 | 0.04 | |

| 4-methoxy-derived hydrazone 14 | K-562 | 0.06 | |

| Ruthenium(II) complex with phenanthroline-hydrazone ligand | Chronic Myelogenous Leukemia Cells | Varies (see source) | [5] |

| Hydrazone derivatives | MDA-MB-231 | 2.80 to >200 | |

| Hydrazone derivatives | MDA-MB-231 | 7.9 to >100 | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][5][7][8]triazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | 0.17–1.15 | [9] |

Future Perspectives and Conclusion

The derivatives of this compound represent a fertile ground for the discovery of novel molecules with significant potential in drug development and materials science. The synthetic accessibility of this core intermediate, coupled with the vast possibilities for derivatization, ensures its continued relevance in the years to come. Future research will likely focus on the development of more selective and potent biological agents, the exploration of novel metal complexes with unique catalytic and photophysical properties, and the application of these derivatives in the construction of advanced functional materials. This guide has provided a comprehensive overview of the current state of the art, equipping researchers with the foundational knowledge and practical protocols necessary to advance this exciting field of chemistry.

References

-

Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate. Available from: [Link]

-

Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. (2021-04-06). Available from: [Link]

-

Cytotoxicity (IC50, µg/mL) of different tested compounds against human... ResearchGate. Available from: [Link]

-

NOTE Synthesis and Characterization of 1,10-Phenanthroline-2,9- dicarbaldehyde-bis-(thiosemicarbazone). Available from: [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2025-08-06). ResearchGate. Available from: [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. Available from: [Link]

-

GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology. (2023-07-05). Available from: [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation of Mixed Ligands Complexes From Schiff Base and 1,10-Phenanthroline With Multivalent Metal Ions. Baghdad Science Journal. (2025-12-24). Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. minarjournal.com [minarjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Aldehyde Functional Group in 1,10-Phenanthroline-4-carbaldehyde: A Gateway to Novel Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,10-Phenanthroline-4-carbaldehyde is a versatile heterocyclic building block that marries the renowned metal-chelating properties of the phenanthroline core with the rich and diverse reactivity of an aldehyde functional group. This unique combination makes it an invaluable precursor in the synthesis of a wide array of sophisticated molecular structures with applications spanning medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in this compound, offering field-proven insights into its synthetic transformations. We will delve into the causality behind experimental choices for key reactions, provide detailed, self-validating protocols, and present quantitative data to empower researchers in their pursuit of novel molecular innovation.

Introduction: The Strategic Importance of a Bifunctional Building Block

The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, celebrated for its rigid, planar structure and its ability to form stable complexes with a vast range of metal ions. The introduction of a carbaldehyde group at the 4-position imbues this venerable ligand with a new dimension of synthetic versatility. The aldehyde's electrophilic carbon and its capacity to undergo a plethora of chemical transformations provide a reactive handle for the covalent attachment of diverse molecular fragments. This guide will focus on the key reactions of this aldehyde group, providing a comprehensive overview of its synthetic potential.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, 4-methyl-1,10-phenanthroline. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Experimental Protocol: Oxidation of 4-Methyl-1,10-phenanthroline

Materials:

-

4-Methyl-1,10-phenanthroline

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,10-phenanthroline in a mixture of dioxane and a small amount of water.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any residual impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dioxane and water.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, to confirm its structure and purity.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is a highly reactive site, susceptible to a variety of chemical transformations.

Condensation Reactions: The Formation of Schiff Bases

One of the most facile and widely utilized reactions of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for introducing a vast array of functional groups onto the phenanthroline scaffold, leading to the creation of novel ligands for metal complexes, fluorescent probes, and biologically active molecules.[1][2]

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Dissolve an equimolar amount of this compound and the desired primary amine in ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the Schiff base product often precipitates from the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

The product can be purified by recrystallization from a suitable solvent.

Data Presentation: Representative Schiff Base Syntheses

| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Aminobenzenethiol | Methanol | 3 | 67 (conventional) | [1] |

| 2-Aminobenzenethiol | Methanol | 0.25 | 78 (microwave) | [1] |

| Thiosemicarbazide | Ethanol | 1 | 83 (conventional) | [2] |

| Thiosemicarbazide | Ethanol | 0.25 | 85 (microwave) | [2] |

Causality Behind Experimental Choices: The use of a catalytic amount of acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Ethanol and methanol are common solvents as they are polar enough to dissolve the reactants and are relatively inert under these conditions. Microwave irradiation can significantly reduce reaction times by efficiently heating the polar reaction mixture.[1]

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for the formation of new carbon-carbon bonds, enabling the extension of the phenanthroline's conjugated system and the introduction of new functionalities.

The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene.[3][4] This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Wittig Olefination (General Procedure)

Materials:

-

Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

This compound

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triphenylphosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C and slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5][6]

Caption: Key steps in the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation (General Procedure)

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Base catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, toluene)

-

Standard glassware with a Dean-Stark trap (if necessary)

Procedure:

-

In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of the base.

-

If water is to be removed to drive the reaction to completion, equip the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Reduction of the Aldehyde Group

The aldehyde group can be readily reduced to a primary alcohol, (1,10-phenanthrolin-4-yl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose.[7][8]

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask at room temperature.

-

Slowly add a slight excess of sodium borohydride in small portions. Effervescence may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

-

Carefully add water to quench the excess NaBH₄.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol.

-

Purify the product by recrystallization or column chromatography.

Oxidation of the Aldehyde Group

The aldehyde can be oxidized to the corresponding carboxylic acid, 1,10-phenanthroline-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.[9] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) under appropriate conditions.[10][11][12]

Experimental Protocol: Oxidation to Carboxylic Acid (General Procedure)

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)

-

Appropriate solvent (e.g., acetone for KMnO₄, dichloromethane for PCC)

-

Dilute acid for workup

-

Standard laboratory glassware

Procedure (using KMnO₄):

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

-

After the addition is complete, continue stirring for a few hours at room temperature.

-

Filter the reaction mixture to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

Applications in the Development of Functional Molecules

The versatile reactivity of the aldehyde group in this compound has been harnessed to create a diverse range of functional molecules.

Fluorescent Probes and Sensors

Derivatives of this compound, particularly Schiff bases, often exhibit interesting photophysical properties. The extended π-conjugation and the presence of the phenanthroline moiety, which can coordinate with metal ions, make these compounds excellent candidates for the development of fluorescent probes for ion sensing. The fluorescence properties, such as quantum yield and lifetime, can be modulated by the nature of the substituent introduced via the aldehyde group and by the binding of metal ions.[13]

Data Presentation: Photophysical Properties of Phenanthroline Derivatives

| Compound Type | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| Protonated 2,9-aryl-substituted 1,10-phenanthrolines | 474 - 600 | 0.01 - 0.50 | 3.3 - 8.7 | [13] |

Catalysis

Metal complexes of Schiff base ligands derived from this compound have shown significant catalytic activity in various organic transformations.[14][15][16] The phenanthroline core and the imine nitrogen of the Schiff base can coordinate to a metal center, creating a well-defined catalytic environment. The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituent on the amine used to form the Schiff base. These complexes have been explored as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Conclusion

The aldehyde group in this compound serves as a versatile and highly reactive functional handle, providing a gateway to a vast landscape of novel molecular architectures. Through straightforward and well-established chemical transformations such as Schiff base formation, Wittig olefination, Knoevenagel condensation, reduction, and oxidation, researchers can readily introduce a wide range of functionalities onto the robust phenanthroline scaffold. The resulting derivatives have demonstrated significant potential in the development of advanced materials, fluorescent sensors, and catalysts. This guide has provided a comprehensive overview of the key reactivity of this important building block, complete with detailed experimental protocols and insights into the rationale behind synthetic strategies. It is our hope that this technical resource will empower scientists and researchers to fully exploit the synthetic potential of this compound in their quest for next-generation functional molecules.

References

-

1,10-Phenanthrolines with Tunable Luminescence upon Protonation: A Spectroscopic and Computational Study. (2025). ResearchGate. [Link]

-

Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

-

Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). MDPI. [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2013). Scientific Research Publishing. [Link]

-

Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. (2023). European Journal of Chemistry. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

- One-step synthesis method of symmetrical 1,10- phenanthroline derivative.

-

The Knoevenagel Condensation. Organic Reactions. [Link]

-

Knoevenagel condensation of aldehydes with active methylene compounds.... ResearchGate. [Link]

-